molecular formula C19H19NO5 B2656560 Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 1421456-07-6

Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No. B2656560
CAS RN: 1421456-07-6
M. Wt: 341.363
InChI Key: QGSZTNIKOMYFPL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,3-Dihydrobenzofuran . 2,3-Dihydrobenzofuran is a type of organic compound which consists of a benzofuran system that is substituted with a hydroxymethyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of the related compound, 2-(2,3-dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide, has a molecular weight of 391.47 .


Physical And Chemical Properties Analysis

The related compound, “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate”, is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Aromatic Acid Degradation

Research on Pseudomonas putida reveals mechanisms for converting benzoate to catechol, crucial for understanding aromatic acid degradation pathways. This process involves the regulation of genes responsible for the degradation of benzoate, methylbenzoate, and 4-hydroxybenzoate, shedding light on microbial pathways for breaking down complex organic compounds, which could have implications for bioremediation and the development of sustainable chemical processes (Cowles, Nichols, & Harwood, 2000).

Skin Metabolism of Parabens

The metabolism of parabens, including methyl parabene (a compound structurally related to the query compound), in human skin and subcutaneous tissue has been studied. This research highlights the activity of carboxylesterases in hydrolyzing esters of 4-hydroxybenzoic acid, which is relevant for understanding the skin's response to cosmetic preservatives and could inform safer cosmetic formulation (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).

Glucosylation of Benzoates in Plants

The glucosylation of benzoates in Arabidopsis provides insights into the modification of small molecular weight compounds by plants. This research could have implications for biotechnological applications, including the modification of natural products for improved pharmacological properties or the detoxification of environmental pollutants (Lim et al., 2002).

Anticholinesterase Activity

Studies on novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are related to the structure of interest, provide insights into the development of potential therapeutic agents for neurodegenerative diseases. These compounds exhibit potent inhibition of acetyl- and butyrylcholinesterase, enzymes targeted in Alzheimer's disease therapy (Luo et al., 2005).

Liquid-Crystalline Phase Engineering

Research on the rational design of spherical supramolecular dendrimers that self-organize into a novel thermotropic cubic liquid-crystalline phase offers insights into materials science. This work has implications for the development of novel materials with unique optical and electronic properties, relevant for applications in displays, sensors, and other advanced technologies (Balagurusamy et al., 1997).

Safety and Hazards

The related compound, “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate”, has a safety signal word of “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-16(21)14-6-7-17-15(10-14)8-9-25-17/h2-7,10,16,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSZTNIKOMYFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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